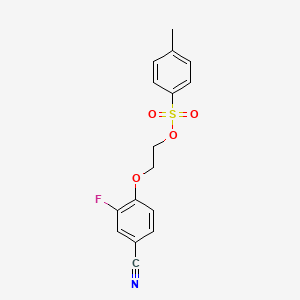
2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate typically involves a series of chemical reactions. One common method includes the reaction of 4-cyano-2-fluorophenol with ethylene oxide to form 2-(4-cyano-2-fluorophenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The cyano and fluorophenoxy groups can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage can yield 4-methylbenzenesulfonic acid and 2-(4-cyano-2-fluorophenoxy)ethanol .
Scientific Research Applications
2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the cyano and fluorophenoxy groups, which can participate in various chemical reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyano-2-fluorophenoxy)phenoxybutylpropanoate: Another compound with similar functional groups but different overall structure.
4-Cyano-2-fluorophenoxyacetic acid: Shares the cyano and fluorophenoxy groups but has a different backbone.
Uniqueness
2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of scientific research .
Properties
CAS No. |
917226-73-4 |
|---|---|
Molecular Formula |
C16H14FNO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-cyano-2-fluorophenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H14FNO4S/c1-12-2-5-14(6-3-12)23(19,20)22-9-8-21-16-7-4-13(11-18)10-15(16)17/h2-7,10H,8-9H2,1H3 |
InChI Key |
UCBGVURTWCEZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















